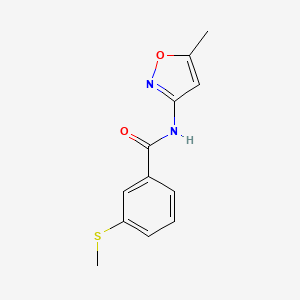

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide” is also known as Sulfamethoxazole . It is a bacteriostatic antibiotic, belonging to the class of sulfonamides . It is widely used in the treatment of pneumocystis, coccidiosis, gastroenteritis, diarrhea, respiratory diseases such as pneumonia, etc .

Molecular Structure Analysis

The empirical formula of Sulfamethoxazole is C10H11N3O3S . It has a molecular weight of 253.28 . The SMILES string representation of its structure isCc1cc(NS(=O)(=O)c2ccc(N)cc2)no1 . Chemical Reactions Analysis

Sulfamethoxazole is a sulfonamide antibiotic that blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase .Physical And Chemical Properties Analysis

Sulfamethoxazole is suitable for HPLC and gas chromatography (GC) techniques . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Antiviral Activities

- A study by Hebishy et al. (2020) outlines a synthesis method for benzamide-based 5-aminopyrazoles, leading to compounds with significant antiviral activities against the H5N1 influenza virus. This research highlights the potential use of benzamide derivatives in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Gelation Behavior and Non-Covalent Interactions

- Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives, examining their gelation behavior and the impact of methyl functionality on this process. These findings contribute to understanding the role of benzamide derivatives in materials science, particularly in crystal engineering (Yadav & Ballabh, 2020).

Anticancer Applications

- Tiwari et al. (2017) conducted research on benzamide derivatives containing a thiadiazole scaffold, finding several compounds with promising anticancer activity. This suggests the potential of benzamide derivatives in cancer treatment (Tiwari et al., 2017).

Potential in Psychopharmacology

- Research by Norman et al. (1994) on cyclic benzamides showed their potential as mixed dopamine D2/serotonin 5-HT2 receptor antagonists, indicating their use in developing atypical antipsychotic agents (Norman, Rigdon, Navas, & Cooper, 1994).

Inhibition of VEGF Receptor-2

- A study by Borzilleri et al. (2006) identified benzamide derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their potential in cancer treatment (Borzilleri et al., 2006).

Antimicrobial Evaluation

- Raffa et al. (2002) synthesized new benzamide derivatives and evaluated their antimicrobial properties, although they found no significant antibacterial or antifungal activities at tested concentrations (Raffa, Migliara, Daidone, Maggio, & Schillaci, 2002).

Synthesis and Structural Analysis

- The work of Rodier et al. (1993) on the synthesis of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide provides insights into the structural characteristics of such compounds, contributing to our understanding of their chemical properties (Rodier, Céolin, Dugué, & Lepage, 1993).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-6-11(14-16-8)13-12(15)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPKXBLACSZBFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)

![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)

![N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2864732.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate](/img/structure/B2864737.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)

![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2864739.png)

![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)